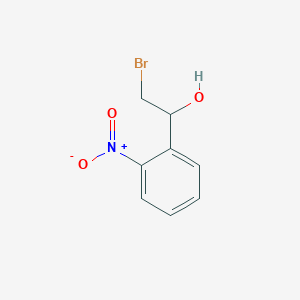
2-Bromo-1-(2-nitrophenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(2-nitrophenyl)ethanol is an organic compound that belongs to the class of brominated aromatic alcohols It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, with an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-nitrophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-methyl-3-nitrobenzene with paraformaldehyde in the presence of potassium hydroxide and N,N-dimethylacetamide at room temperature . This reaction yields the desired product through a nucleophilic substitution mechanism.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(2-nitrophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 2-Bromo-1-(2-nitrophenyl)ethanone or 2-Bromo-1-(2-nitrophenyl)acetaldehyde.
Reduction: 2-Bromo-1-(2-aminophenyl)ethanol.
Substitution: Products depend on the nucleophile used, such as 2-Amino-1-(2-nitrophenyl)ethanol or 2-Mercapto-1-(2-nitrophenyl)ethanol.
Applications De Recherche Scientifique
2-Bromo-1-(2-nitrophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its reactive functional groups.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(2-nitrophenyl)ethanol involves its interaction with various molecular targets. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, altering their function or activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-(4-nitrophenyl)ethanol: Similar structure but with the nitro group in the para position.
2-Bromo-1-(3-nitrophenyl)ethanol: Nitro group in the meta position.
2-Chloro-1-(2-nitrophenyl)ethanol: Chlorine atom instead of bromine.
Uniqueness
2-Bromo-1-(2-nitrophenyl)ethanol is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and interaction with other molecules. This positioning can affect the compound’s electronic properties and steric hindrance, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C8H8BrNO3 |
|---|---|
Poids moléculaire |
246.06 g/mol |
Nom IUPAC |
2-bromo-1-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H8BrNO3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5H2 |
Clé InChI |
JIZLBQMHNZCXDW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(CBr)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


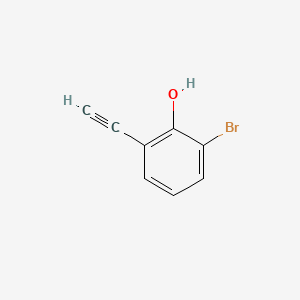
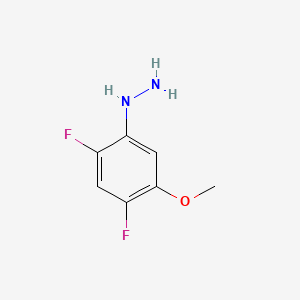
![1-{[2-Methoxy-3-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B13592151.png)
![O-[(6-Methoxy-3-pyridyl)methyl]hydroxylamine](/img/structure/B13592157.png)
![rac-(9H-fluoren-9-yl)methylN-[(3R,4R)-4-(aminomethyl)oxolan-3-yl]carbamatehydrochloride,trans](/img/structure/B13592163.png)
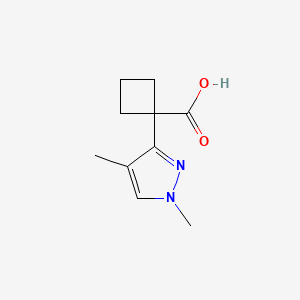

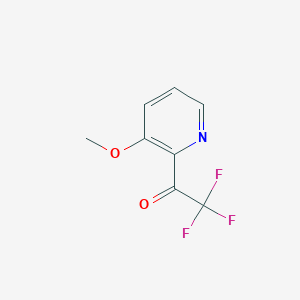

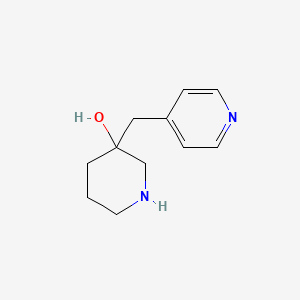
![rac-tert-butyl (1R,5R,6R)-6-amino-3-azabicyclo[3.2.2]nonane-3-carboxylate](/img/structure/B13592189.png)


![3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid](/img/structure/B13592205.png)
